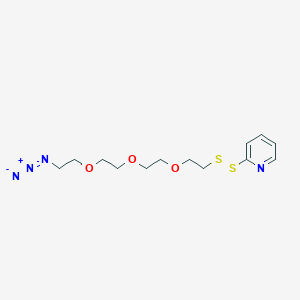
Azido-PEG3-SSPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azido-PEG3-SSPy is a cleavable three-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .
Métodos De Preparación
Azido-PEG3-SSPy is synthesized through a series of chemical reactions involving the introduction of azide and PEG groups. The synthetic route typically involves the reaction of azido-PEG3-amine with a suitable reagent to introduce the SSPy moiety. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require specific temperature and pH conditions to optimize the yield .
Análisis De Reacciones Químicas
Azido-PEG3-SSPy undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules in the presence of copper catalysts to form triazoles
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups, forming stable triazole linkages without the need for copper catalysts
Common reagents used in these reactions include copper sulfate and sodium ascorbate for CuAAc, and DBCO or BCN derivatives for SPAAC. The major products formed from these reactions are triazole-linked conjugates, which are often used in bioconjugation and drug delivery applications .
Aplicaciones Científicas De Investigación
Azido-PEG3-SSPy has a wide range of scientific research applications:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: It is employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Medicine: this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. .
Industry: It is utilized in the production of advanced materials and nanotechnology applications, where precise molecular modifications are required
Mecanismo De Acción
The mechanism of action of Azido-PEG3-SSPy involves its role as a linker in bioconjugation reactions. The azide group reacts with alkyne or strained alkyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for the synthesis of antibody-drug conjugates. The cleavable nature of the PEG linker allows for the controlled release of the conjugated drug at the target site, enhancing the therapeutic efficacy and reducing off-target effects .
Comparación Con Compuestos Similares
Azido-PEG3-SSPy can be compared with other similar compounds such as:
Azido-PEG3-Maleimide: Another cleavable PEG linker used in bioconjugation, but it reacts with thiol groups instead of alkyne groups
Azido-PEG4-NHS Ester: A similar compound used for bioconjugation, but it contains an NHS ester group for reaction with amine groups.
Azido-PEG3-Amine: A simpler azide-PEG compound without the SSPy moiety, used for various click chemistry applications.
This compound is unique due to its specific reactivity with alkyne groups and its cleavable nature, making it particularly useful in the synthesis of antibody-drug conjugates .
Propiedades
Fórmula molecular |
C13H20N4O3S2 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine |
InChI |
InChI=1S/C13H20N4O3S2/c14-17-16-5-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-4-15-13/h1-4H,5-12H2 |
Clave InChI |
SKOJGYNLNMOKDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SSCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



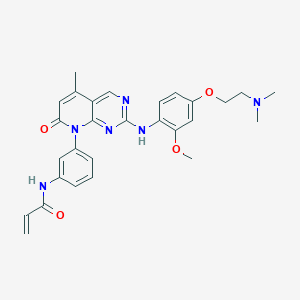
![(1,1,1-trifluoro-2-methylpropan-2-yl) N-[(1S,4R,6S,7Z,11R,13R,14S,18R)-13-ethyl-18-[7-fluoro-6-(trideuteriomethoxy)isoquinolin-1-yl]oxy-11-methyl-4-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B12426057.png)


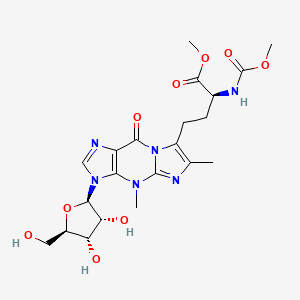
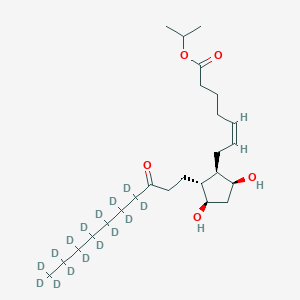

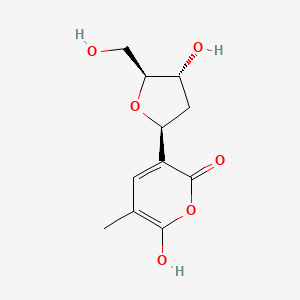
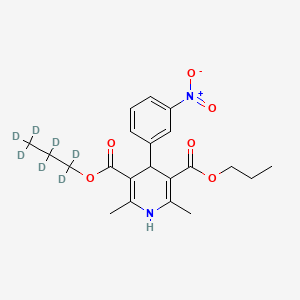


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
